
2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide
Overview
Description
2-(1H-Indol-1-yl)-N-(2-methoxybenzyl)acetamide is an indole-based acetamide derivative characterized by a methoxy-substituted benzyl group attached to the acetamide nitrogen. Indole derivatives are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a detailed comparison of this compound with structurally similar analogues, focusing on substituent effects, biological activities, and synthetic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetamide Formation: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide intermediate.
Substitution with 2-Methoxybenzyl Group: The final step involves the nucleophilic substitution of the acetamide intermediate with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate or sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted acetamide products with different electrophiles.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that 2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Biological Studies
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The indole moiety is known to interact with enzymes, potentially modulating their activity and influencing metabolic pathways.
- Receptor Modulation : The compound may also act on specific receptors, affecting signaling pathways involved in disease processes.
Industrial Applications
Beyond medicinal chemistry, this compound is being explored for its utility in:
- Material Science : Its unique chemical structure may lend itself to applications in developing new materials or chemical processes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various indole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values suggesting effective inhibition of cell proliferation. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, highlighting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
In another study reported in Pharmaceutical Biology, researchers evaluated the antimicrobial efficacy of several indole derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Core Structural Features
The target compound shares a common indole-acetamide scaffold with several analogues. Key variations lie in the substituents on the acetamide nitrogen and the indole ring. Below are notable comparisons:
a) Acetamide Nitrogen Substituents
- Phenylethyl Group : Found in 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide (), this hydrophobic chain may improve membrane permeability but reduce specificity compared to methoxybenzyl .
b) Indole Ring Modifications
- Halogenation: Bromine substitution (e.g., N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide in ) enhances electrophilicity and may improve binding to nucleophilic targets .
Key Observations :
- Methoxy Groups: The 2-methoxybenzyl group in the target compound may improve solubility and target affinity compared to non-polar substituents like phenylethyl .
- Halogenation : Bromine or fluorine substitutions () enhance electrophilicity, correlating with improved anticancer and antimicrobial activities .
Chemical Reactivity
- Methoxybenzyl Group : The electron-donating methoxy group stabilizes adjacent positive charges, influencing reactivity in electrophilic substitutions.
- Thiazolo-Pyridine Ring : Participates in π-π interactions and may undergo regioselective functionalization .
Biological Activity
2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide is a compound derived from indole, a structure known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial domains. The following sections provide a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole ring structure allows for modulation of enzyme activities and signaling pathways. Specific interactions include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance, such as carbonic anhydrase, which plays a role in pH regulation and cellular metabolism.
- Receptor Modulation : It can also interact with receptors that regulate cell growth and apoptosis, potentially leading to the induction of programmed cell death in cancer cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects against various cancer cell lines. Notable findings include:
- Cytotoxicity Assays : In vitro studies have shown that this compound has cytotoxic effects on colon carcinoma (HT29), prostate carcinoma (PC3), and lung carcinoma (H460M) cell lines. These effects were assessed using the MTT assay, with IC50 values indicating effective concentrations for inhibiting cell growth .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies have shown:
- Inhibition of Bacterial Growth : Similar indole derivatives have been reported to inhibit bacterial growth by interfering with essential metabolic pathways.
Case Studies
Several case studies have highlighted the effectiveness of indole derivatives, including this compound:
- Study on Colon Carcinoma : A study involving the treatment of HT29 cells with the compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent against colorectal cancer .
- Antimicrobial Evaluation : A comparative study showed that compounds with similar structures exhibited enhanced antibacterial activity compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves coupling indole derivatives (e.g., 1H-indole) with activated acetamide intermediates. Key steps include:
- Indole Activation : Use of carbodiimides (e.g., EDC/HOBt) to facilitate amide bond formation between the indole nitrogen and the acetamide carbonyl group .
- Solvent Selection : Polar aprotic solvents like DMF or DCM under reflux conditions (60–80°C) to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
- Optimization : Temperature control (e.g., slow heating to avoid decomposition) and stoichiometric ratios (1:1.2 for indole:acetamide) are critical for yields >70% .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Techniques :
- NMR : 1H and 13C NMR to confirm indole proton environments (δ 7.2–7.8 ppm for aromatic protons) and methoxybenzyl groups (δ 3.8 ppm for –OCH3) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 323.13) .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and indole N–H (~3400 cm⁻¹) .
- Data Priority : Purity (>95% by HPLC), absence of unreacted starting materials, and confirmation of stereochemistry (if applicable) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Screening :
- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Testing against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorescence-based assays .
- Solubility Assessment : PBS or DMSO solubility profiles to guide formulation studies .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Approach :
- Variable Temperature NMR : To distinguish dynamic effects (e.g., rotamers) from static structural isomers .
- 2D NMR (COSY, NOESY) : To map proton-proton correlations and confirm spatial arrangements of the methoxybenzyl and indole moieties .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data .
Q. What strategies are effective for improving the compound’s bioavailability in pharmacokinetic studies?
- Methods :
- Prodrug Design : Esterification of the acetamide group to enhance membrane permeability .
- Nanoparticle Encapsulation : Use of PLGA nanoparticles (size: 100–200 nm) for sustained release .
- Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., indole oxidation) and guide structural modifications .
Q. How do substituent variations on the indole or benzyl groups affect biological activity (SAR studies)?
- Case Studies :
- Methoxy Position : 2-Methoxybenzyl (current compound) vs. 4-methoxy analogs show 2x higher COX-2 inhibition due to better hydrophobic pocket fit .
- Halogen Substitution : Chloro or bromo groups at the indole 4-position enhance cytotoxicity (IC50 < 10 µM in MCF-7 cells) but reduce solubility .
- Tools : Molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR (PDB: 1M17) .
Properties
IUPAC Name |
2-indol-1-yl-N-[(2-methoxyphenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-17-9-5-3-7-15(17)12-19-18(21)13-20-11-10-14-6-2-4-8-16(14)20/h2-11H,12-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIKZZAYDGRUCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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